molecular formula C8H7ClN2 B11914209 2-Chloro-7-methylimidazo[1,2-A]pyridine

2-Chloro-7-methylimidazo[1,2-A]pyridine

Cat. No.: B11914209
M. Wt: 166.61 g/mol
InChI Key: OTRIOXZDICSLBP-UHFFFAOYSA-N
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Description

2-Chloro-7-methylimidazo[1,2-A]pyridine is a heterocyclic aromatic compound that belongs to the imidazo[1,2-A]pyridine family. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The structure of this compound consists of a fused bicyclic system with a chlorine atom at the 2-position and a methyl group at the 7-position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-7-methylimidazo[1,2-A]pyridine can be achieved through various methods, including condensation reactions, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . These methods often involve the use of transition metal catalysts, metal-free oxidation, and photocatalysis strategies .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-7-methylimidazo[1,2-A]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions: Common reagents used in these reactions include transition metal catalysts, oxidizing agents, reducing agents, and nucleophiles. Reaction conditions such as temperature, solvent, and reaction time are optimized to achieve the desired products.

Major Products Formed: The major products formed from these reactions include various substituted imidazo[1,2-A]pyridine derivatives, which can exhibit different biological activities and chemical properties.

Scientific Research Applications

2-Chloro-7-methylimidazo[1,2-A]pyridine has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-Chloro-7-methylimidazo[1,2-A]pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, and other biomolecules, leading to the modulation of their activity. The exact molecular targets and pathways involved depend on the specific biological activity being studied .

Comparison with Similar Compounds

Comparison: 2-Chloro-7-methylimidazo[1,2-A]pyridine is unique due to the presence of the chlorine atom at the 2-position, which can significantly influence its chemical reactivity and biological activity. Compared to other similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable scaffold for drug discovery and development .

Properties

Molecular Formula

C8H7ClN2

Molecular Weight

166.61 g/mol

IUPAC Name

2-chloro-7-methylimidazo[1,2-a]pyridine

InChI

InChI=1S/C8H7ClN2/c1-6-2-3-11-5-7(9)10-8(11)4-6/h2-5H,1H3

InChI Key

OTRIOXZDICSLBP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=NC(=CN2C=C1)Cl

Origin of Product

United States

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